2-Isopropyl-5-methoxypyrimidin-4-amine
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Overview
Description
2-Isopropyl-5-methoxypyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-methoxypyrimidin-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-isopropyl-4-methoxypyrimidine with an amine source under suitable conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow multi-stage reactors (MSR) to optimize the reaction conditions and minimize the formation of unwanted by-products. This method ensures a consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5-methoxypyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-Isopropyl-5-methoxypyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-methoxypyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby modulating biochemical pathways. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxypyrimidin-4-amine
- 2-Isopropyl-4-methyl-6-hydroxypyrimidine
- 4-Amino-2-methoxypyrimidine
Uniqueness
2-Isopropyl-5-methoxypyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl and methoxy groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
5-methoxy-2-propan-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C8H13N3O/c1-5(2)8-10-4-6(12-3)7(9)11-8/h4-5H,1-3H3,(H2,9,10,11) |
InChI Key |
SPGDCMHPUMWPSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)N)OC |
Origin of Product |
United States |
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